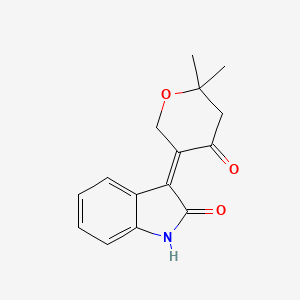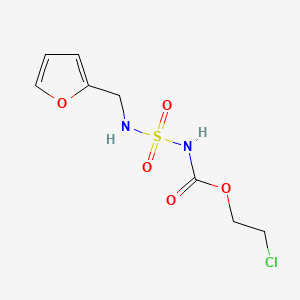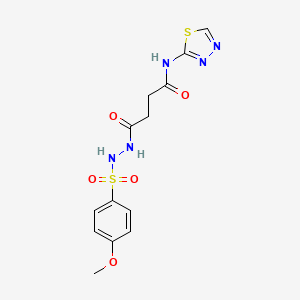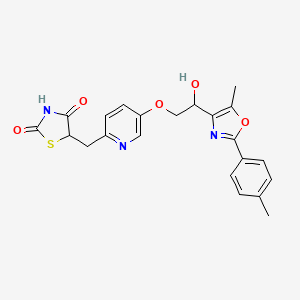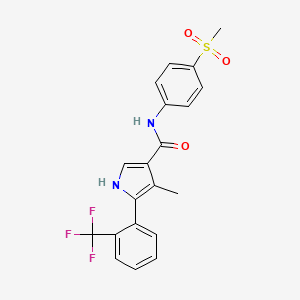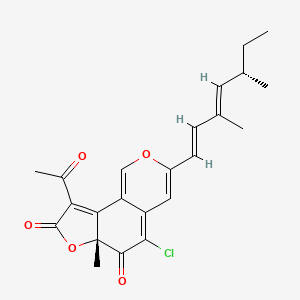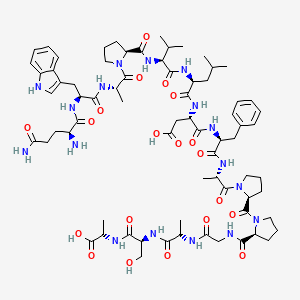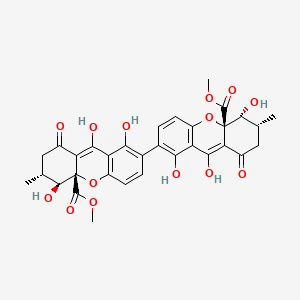
12-Hydroxy-O-demethyl muraglitazar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxy-O-demethyl muraglitazar is a derivative of muraglitazar, a dual peroxisome proliferator-activated receptor agonist. This compound is known for its potential therapeutic effects in managing type 2 diabetes and dyslipidemia by targeting both peroxisome proliferator-activated receptor alpha and gamma receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy-O-demethyl muraglitazar involves multiple steps, including acylglucuronidation, aliphatic/aryl hydroxylation, and O-demethylation. The primary metabolic pathways include the involvement of cytochrome P450 enzymes and uridine 5’-diphospho-glucuronic acid glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of high-pressure liquid chromatography and nuclear magnetic resonance for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Hydroxy-O-demethyl muraglitazar undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of specific functional groups.
Substitution: Involves the replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like β-nicotinamide adenine dinucleotide phosphate sodium (reduced form).
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Often involves halogenated compounds and strong bases.
Major Products Formed: The major products formed from these reactions include various metabolites such as O-demethyl muraglitazar and 9-hydroxy muraglitazar .
Applications De Recherche Scientifique
12-Hydroxy-O-demethyl muraglitazar has several scientific research applications:
Chemistry: Used in studies involving peroxisome proliferator-activated receptor agonists and their effects on metabolic pathways.
Biology: Investigated for its role in modulating gene expression related to lipid and glucose metabolism.
Medicine: Explored for its potential in treating type 2 diabetes and related metabolic disorders.
Industry: Utilized in the development of new therapeutic agents targeting peroxisome proliferator-activated receptor receptors .
Mécanisme D'action
The mechanism of action of 12-Hydroxy-O-demethyl muraglitazar involves its interaction with peroxisome proliferator-activated receptor alpha and gamma receptors. By activating these receptors, the compound enhances insulin sensitivity, lowers blood glucose levels, and improves lipid profiles. It promotes the uptake and storage of fatty acids in adipose tissue and reduces plasma free fatty acid levels .
Comparaison Avec Des Composés Similaires
Muraglitazar: The parent compound, known for its dual peroxisome proliferator-activated receptor agonist activity.
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used in the treatment of type 2 diabetes.
Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist with similar therapeutic effects.
Uniqueness: 12-Hydroxy-O-demethyl muraglitazar is unique due to its dual peroxisome proliferator-activated receptor alpha and gamma agonist activity, which provides a broader range of metabolic benefits compared to compounds that target only one receptor subtype .
Propriétés
Numéro CAS |
875430-18-5 |
|---|---|
Formule moléculaire |
C28H26N2O8 |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
2-[[4-[2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O8/c31-18-25-24(29-27(38-25)20-4-2-1-3-5-20)14-15-36-22-10-6-19(7-11-22)16-30(17-26(33)34)28(35)37-23-12-8-21(32)9-13-23/h1-13,31-32H,14-18H2,(H,33,34) |
Clé InChI |
YIRXLRFQQYZVHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(O2)CO)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
